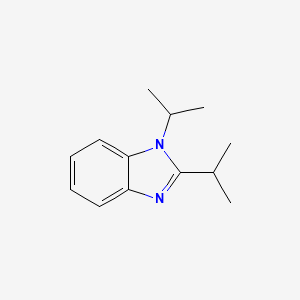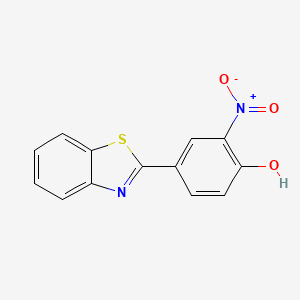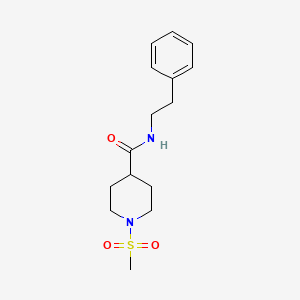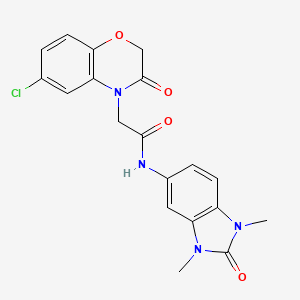
N-(4-bromophenyl)-2,5-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-2,5-dimethylbenzamide, also known as BDMC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BDMC belongs to the class of benzamides and is synthesized through a multi-step process.
作用机制
The mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzamide is not fully understood. However, it has been suggested that N-(4-bromophenyl)-2,5-dimethylbenzamide inhibits the activity of various enzymes and signaling pathways that are involved in cancer growth and inflammation. N-(4-bromophenyl)-2,5-dimethylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,5-dimethylbenzamide has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-2,5-dimethylbenzamide has also been found to reduce the production of inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor that regulates inflammation. In addition, N-(4-bromophenyl)-2,5-dimethylbenzamide has been shown to inhibit the replication of the hepatitis C virus by targeting the viral RNA polymerase.
实验室实验的优点和局限性
N-(4-bromophenyl)-2,5-dimethylbenzamide has several advantages for lab experiments. It is a potent inhibitor of cancer cell growth and inflammation, making it a useful tool for studying these processes. N-(4-bromophenyl)-2,5-dimethylbenzamide is also relatively stable and easy to handle in the laboratory. However, N-(4-bromophenyl)-2,5-dimethylbenzamide has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for synthesis. In addition, N-(4-bromophenyl)-2,5-dimethylbenzamide has poor solubility in water, which can limit its use in some experiments.
未来方向
There are several future directions for N-(4-bromophenyl)-2,5-dimethylbenzamide research. One area of research is to further investigate the mechanism of action of N-(4-bromophenyl)-2,5-dimethylbenzamide. Understanding the molecular targets of N-(4-bromophenyl)-2,5-dimethylbenzamide can provide insights into its therapeutic properties and help identify new targets for drug development. Another area of research is to evaluate the efficacy of N-(4-bromophenyl)-2,5-dimethylbenzamide in animal models of cancer and inflammation. This can provide important preclinical data for the development of N-(4-bromophenyl)-2,5-dimethylbenzamide as a therapeutic agent. Finally, the development of more efficient synthesis methods for N-(4-bromophenyl)-2,5-dimethylbenzamide can facilitate its use in research and drug development.
合成方法
N-(4-bromophenyl)-2,5-dimethylbenzamide is synthesized through a multi-step process that involves the bromination of 2,5-dimethylaniline, followed by the reaction with 4-bromobenzoyl chloride. The final product is obtained through purification and recrystallization steps. The synthesis of N-(4-bromophenyl)-2,5-dimethylbenzamide is a complex process that requires expertise in organic chemistry and advanced laboratory equipment.
科学研究应用
N-(4-bromophenyl)-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. N-(4-bromophenyl)-2,5-dimethylbenzamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to reduce inflammation in animal models of arthritis and inhibit the replication of the hepatitis C virus.
属性
IUPAC Name |
N-(4-bromophenyl)-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-3-4-11(2)14(9-10)15(18)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVUCCRLBIPTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,5-dimethylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2,4-dichlorophenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5695042.png)





![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-4-isobutylbenzenesulfonohydrazide](/img/structure/B5695094.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)

![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)


![2-phenoxy-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5695143.png)